molecular formula C18H25FN2O2 B4551759 1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide

Cat. No.: B4551759
M. Wt: 320.4 g/mol
InChI Key: FFJJJIZDSXBDGT-UHFFFAOYSA-N
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Description

1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C18H25FN2O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.19000621 g/mol and the complexity rating of the compound is 408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Development of Fluorine-18-labeled Antagonists

Research conducted on fluorinated derivatives of WAY 100635, including compounds with structural similarities to "1-(4-fluorobenzoyl)-N-(1-methylbutyl)-3-piperidinecarboxamide," explored their potential as fluorine-18-labeled antagonists for serotonin receptors. These studies are crucial for developing diagnostic tools and therapeutic agents targeting central nervous system disorders. The synthesized compounds were evaluated for their biological properties, demonstrating the importance of fluorinated compounds in enhancing receptor affinity and selectivity, potentially leading to new insights into serotonin-related pathologies and treatments (Lang et al., 1999).

Hydrolysis-Mediated Clearance in Pharmacokinetics

Investigations into the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel compounds, including those structurally akin to "this compound," are vital for drug design and development. Understanding the pharmacokinetic profiles, including clearance rates and metabolic pathways, is essential for optimizing the efficacy and safety of new therapeutic agents. Such research contributes to the identification of potential challenges and solutions in the development of drugs with favorable pharmacokinetic properties (Teffera et al., 2013).

Molecular Structure and Intermolecular Interactions

The study of molecular structures and intermolecular interactions of compounds related to "this compound" provides insights into their potential biological activities and applications. Research focusing on closely related compounds has revealed significant differences in their intermolecular interactions, affecting their physical properties and biological activities. These studies are fundamental in drug design, contributing to the understanding of how structural variations influence drug-receptor interactions and the development of more effective and selective therapeutic agents (Mahesha et al., 2019).

Synthesis of Spiro Compounds as CNS Agents

The synthesis of spiro compounds, including those bearing structural resemblance to "this compound," has been explored for their potential as central nervous system (CNS) agents. These studies highlight the importance of specific structural features in modulating biological activity and provide a basis for the development of novel CNS therapeutic agents. Research in this area contributes to the discovery of new drugs for treating CNS disorders, emphasizing the role of chemical synthesis in drug discovery and development (Bauer et al., 1976).

Properties

IUPAC Name

1-(4-fluorobenzoyl)-N-pentan-2-ylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-3-5-13(2)20-17(22)15-6-4-11-21(12-15)18(23)14-7-9-16(19)10-8-14/h7-10,13,15H,3-6,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJJJIZDSXBDGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.